N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a benzo[b]thiophen-3-yl moiety linked via a 2-hydroxyethyl group. The sulfonamide group is substituted with ethoxy and fluorine at the 4- and 3-positions, respectively. Below, we compare its structural and synthetic attributes with related compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-2-24-17-8-7-12(9-15(17)19)26(22,23)20-10-16(21)14-11-25-18-6-4-3-5-13(14)18/h3-9,11,16,20-21H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFDRRGAWFCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the fluorobenzene sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could result in a variety of substituted benzene derivatives .
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-ethoxy-3-fluoro substituents likely enhance electron-withdrawing properties and lipophilicity compared to methoxy () or dichlorophenyl () groups.
- Hydrogen Bonding : The 2-hydroxyethyl group may facilitate hydrogen bonding, similar to hydroxylated benzothiophenes in .
- Planarity : Benzo[b]thiophene rings in analogs () exhibit near-planar geometries (r.m.s. deviation <0.01 Å), suggesting the target’s benzo[b]thiophene moiety may adopt similar conformations for target binding.
Tautomerism and Spectral Analysis
- Tautomeric Stability : In triazole-thione analogs (), the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomer dominance . The target’s sulfonamide group is unlikely to exhibit tautomerism but may show strong νS=O bands (~1350 cm⁻¹).
- Dihedral Angles : In tetrazole analogs (), dihedral angles between benzothiophene and tetrazole rings (60.94°–88.92°) influence π-π stacking and bioactivity. The target’s hydroxyethyl group may introduce similar steric effects.
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with potential biological activities. This compound features a benzo[b]thiophene core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 419.45 g/mol. The structure includes several functional groups that contribute to its biological interactions, including a sulfonamide group, which is often associated with antibacterial and diuretic activities.
The proposed mechanisms of action for this compound involve interactions with various biological targets:
- GABA Receptor Modulation : Similar to other compounds in the benzothiophene class, it may influence GABAergic neurotransmission, enhancing inhibitory effects in the central nervous system.
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes, impacting metabolic pathways and cellular signaling.
- Cell Signaling Pathways : The compound could modulate pathways related to inflammation and cell proliferation due to its structural components .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial properties. Compounds containing sulfonamide moieties are known for their effectiveness against a range of bacteria and fungi, making this compound a candidate for further antimicrobial studies .
Study on Anticancer Properties
In a study published in Molecules, researchers synthesized various benzothiophene derivatives and tested their cytotoxicity against MCF-7 and HCT-116 cells. The study highlighted that modifications to the benzothiophene structure significantly influenced the cytotoxic activity, indicating that this compound could be optimized for enhanced efficacy .
Study on Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of benzothiophene derivatives. The results demonstrated that these compounds could inhibit key enzymes involved in metabolic pathways, suggesting a mechanism through which they exert their biological effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in body tissues, influenced by protein binding.
- Metabolism : Metabolized primarily in the liver by cytochrome P450 enzymes, leading to both active and inactive metabolites.
- Excretion : Predominantly excreted via urine.
Q & A
Basic: What are the typical synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide?
Methodological Answer:
The synthesis generally involves multi-step reactions:
Sulfonamide Formation : React 4-ethoxy-3-fluorobenzenesulfonyl chloride with a hydroxyl-amine intermediate (e.g., 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine) under basic conditions (e.g., NaOH or triethylamine) in anhydrous solvents like dichloromethane .
Intermediate Preparation : The hydroxyethylamine intermediate is often synthesized via nucleophilic addition of benzo[b]thiophene derivatives to epoxides or via reductive amination .
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization is used to isolate the product .
Advanced: How can reaction parameters (pH, solvent, temperature) be optimized to improve yields in sulfonamide coupling?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine, while dichloromethane minimizes side reactions .
- Temperature : Reactions are typically run at 0–25°C to control exothermicity; elevated temperatures (40–60°C) may accelerate coupling but risk decomposition .
- Base Selection : Triethylamine or DMAP improves reaction efficiency by scavenging HCl, but excess base can hydrolyze sensitive groups. Systematic screening via DOE (Design of Experiments) is recommended .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms sulfonamide linkage (δ ~3.0–3.5 ppm for –SO₂N– adjacent protons) and aromatic substitution patterns .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z calculated for C₁₉H₁₇FNO₄S₂: 414.0643) .
- IR : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide .
Advanced: How can structural ambiguities (e.g., regiochemistry of fluorobenzene substitution) be resolved?
Methodological Answer:
- X-ray Crystallography : Definitive proof of regiochemistry and stereochemistry .
- NOESY NMR : Detects spatial proximity between fluorine and adjacent substituents .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹³C chemical shifts to compare with experimental data .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant enzymes .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Meta-Analysis : Compare protocols for cell lines (e.g., passage number), assay conditions (e.g., serum concentration), and compound purity .
- Dose-Response Repetition : Conduct dose-ranging studies (0.1–100 µM) with standardized positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
Basic: What strategies ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : Convert to stable lyophilized powder for long-term storage .
- Stability Testing : Monitor via HPLC at intervals (0, 1, 3, 6 months) under accelerated conditions (40°C/75% RH) .
Advanced: What mechanistic insights can be gained from degradation pathway analysis?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (80°C), acid/alkali (0.1M HCl/NaOH), and oxidants (H₂O₂) to identify degradation products .
- LC-HRMS/MS : Map fragmentation patterns to propose degradation mechanisms (e.g., hydrolysis of sulfonamide or ether cleavage) .
- Kinetic Modeling : Determine activation energy (Eₐ) via Arrhenius plots to predict shelf-life .
Basic: How is the LogP value determined experimentally?
Methodological Answer:
- Shake-Flask Method : Partition between octanol and water; quantify via UV-Vis or HPLC .
- Chromatographic Estimation : Reverse-phase HPLC retention time correlated with calculated LogP .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Fragment Replacement : Systematically modify the benzo[b]thiophene (e.g., electron-withdrawing groups) or sulfonamide (e.g., bulkier substituents) .
- Molecular Docking : AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or carbonic anhydrase) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Basic: What are common impurities in the synthesis, and how are they controlled?
Methodological Answer:
- By-Products : Unreacted sulfonyl chloride (detected via TLC, Rf ~0.8 in ethyl acetate/hexane).
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water) .
- Specification Limits : Set impurity thresholds ≤0.15% via ICH guidelines .
Advanced: How can process analytical technology (PAT) enhance synthesis reproducibility?
Methodological Answer:
- In-line FTIR : Monitor reaction progress by tracking sulfonyl chloride consumption .
- Automated Flow Chemistry : Improve mixing and heat transfer for scalable synthesis .
- QbD (Quality by Design) : Define critical process parameters (CPPs) via risk assessment and DOE .
Basic: What in silico tools predict toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ProTox-II for hepatotoxicity, mutagenicity, and LD₅₀ estimates .
- CYP450 Inhibition : Schrödinger’s QikProp to assess drug-drug interaction risks .
Advanced: How can toxicogenomics elucidate mechanistic toxicity?
Methodological Answer:
- RNA-Seq : Profile gene expression in HepaRG cells post-exposure to identify pathways (e.g., oxidative stress, apoptosis) .
- Biomarker Validation : Quantify glutathione depletion or ROS generation via ELISA/flow cytometry .
Basic: What regulatory guidelines apply to preclinical studies?
Methodological Answer:
- OECD 423 : Acute oral toxicity testing in rodents .
- ICH M7 : Control mutagenic impurities via Ames test .
Advanced: How can isotopic labeling (¹⁴C/³H) track metabolic fate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
